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Compound of Interest

Compound Name: 2-Fluorooxan-3-amine

CAS No.: 2091284-81-8

Cat. No.: B1485175

Get Quote

Executive Summary
This guide details a scalable, 4-step synthetic route for 2-Fluorooxan-3-amine Hydrochloride,

utilizing 3,4-dihydro-2H-pyran as a low-cost commodity starting material. The protocol

prioritizes the "Azido-Lactol" pathway, which allows for the safe introduction of the nitrogen

functionality prior to the sensitive anomeric fluorination step. This method avoids the use of

unstable glycosyl donors until the final stage and utilizes Deoxo-Fluor® or DAST under

controlled conditions to ensure high stereoselectivity and yield.

Retrosynthetic Analysis & Strategy
The synthesis is designed to manage the high reactivity of the anomeric center (C2). We utilize

the inherent polarization of the enol ether (3,4-dihydro-2H-pyran) to establish the 2,3-trans

stereochemistry.

Strategic Pathway
Regioselective Functionalization: Electrophilic bromination of the enol ether ensures bromine

installation at C3 and hydroxyl at C2 (hemiacetal).
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Nucleophilic Substitution: Displacement of the C3-bromide with azide establishes the

nitrogen center with inversion of configuration (securing trans geometry).

Anomeric Fluorination: Conversion of the hemiacetal (lactol) to the anomeric fluoride using

diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-

Fluor).

Staudinger Reduction: Mild reduction of the azide to the amine in the presence of acid to

immediately trap the product as a stable salt.

Reaction Workflow Diagram

Critical Safety Control Points
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Caption: Linear synthetic workflow for 2-Fluorooxan-3-amine HCl highlighting critical safety

control points at the azide and fluorination stages.

Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-hydroxytetrahydropyran
Objective: Regioselective introduction of the leaving group (Br) and the anomeric oxygen.

Reagents: 3,4-Dihydro-2H-pyran (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),

Water/Acetone (1:1 v/v).

Scale: Protocol validated for 1.0 kg input.

Protocol:

Charge a 20 L reactor with 3,4-Dihydro-2H-pyran (1.0 kg, 11.9 mol) and acetone (5 L).
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Cool the solution to 0–5 °C.

Add Water (5 L) slowly, maintaining temperature <10 °C.

Add NBS (2.22 kg, 12.5 mol) portion-wise over 2 hours. Exothermic reaction.

Stir at 20 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of alkene.

Workup: Concentrate under reduced pressure to remove acetone. Extract the aqueous

residue with Dichloromethane (DCM, 3 x 3 L).

Wash combined organics with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.[1]

Yield: Expect ~85-90% of crude bromohydrin (mixture of anomers). Proceed directly to Step

2 due to limited stability.

Step 2: Synthesis of 3-Azido-2-hydroxytetrahydropyran
(The Azido-Lactol)
Objective: Installation of the masked nitrogen via nucleophilic substitution.

Reagents: Crude Bromohydrin (from Step 1), Sodium Azide (NaN₃, 1.2 eq), DMF.

Safety: NaN₃ is acutely toxic and can form explosive hydrazoic acid with strong acids.

Maintain pH > 7.

Protocol:

Dissolve the crude Bromohydrin (approx. 2.0 kg) in DMF (10 L).

Add Sodium Azide (0.93 kg, 14.3 mol) carefully at ambient temperature.

Heat the mixture to 60 °C for 12 hours.

Quench: Cool to 20 °C and pour into Ice Water (20 L).

Extraction: Extract with Ethyl Acetate (3 x 5 L). Note: Do not use DCM if subsequent steps

involve amine concentration to avoid azidomethane formation.
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Wash organics extensively with water (to remove DMF) and brine.

Purification: Flash column chromatography (Silica, 10-30% EtOAc in Hexane) may be

required if crude purity is <90%.

Characterization: IR will show strong azide stretch at ~2100 cm⁻¹.

Step 3: Anomeric Fluorination (3-Azido-2-
fluorotetrahydropyran)
Objective: Deoxyfluorination of the lactol to the glycosyl fluoride analog.

Reagents: 3-Azido-2-hydroxytetrahydropyran (1.0 eq), DAST (Diethylaminosulfur trifluoride,

1.1 eq), Anhydrous DCM.

Critical Parameter: Temperature control is vital to prevent elimination to the glycal.

Protocol:

Charge 3-Azido-2-hydroxytetrahydropyran (1.0 kg, 6.98 mol) and Anhydrous DCM (10 L) into

a cryo-reactor under Nitrogen.

Cool the mixture to -78 °C.

Add DAST (1.24 kg, 7.68 mol) dropwise over 3 hours. Do not allow internal temperature to

rise above -70 °C.

Allow the reaction to warm slowly to 0 °C over 6 hours.

Quench: Carefully quench by transferring the reaction mixture into a stirred saturated

NaHCO₃ solution (15 L) at 0 °C. Caution: Vigorous CO₂ evolution.

Separate phases. Wash organic layer with water and brine.

Dry over MgSO₄ and concentrate at low temperature (<30 °C). The product is volatile and

thermally unstable.

Step 4: Staudinger Reduction & Salt Formation
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Objective: Conversion of azide to amine and immediate trapping as Hydrochloride salt.

Reagents: 3-Azido-2-fluorotetrahydropyran, Triphenylphosphine (PPh₃, 1.1 eq), THF, Water,

HCl (gas or dioxane solution).

Protocol:

Dissolve the Fluoro-Azide intermediate in THF (10 L).

Add Triphenylphosphine (2.0 kg, 7.6 mol) portion-wise at 0 °C.

Stir for 2 hours (formation of phosphazene).

Add Water (200 mL) and warm to 40 °C for 3 hours to hydrolyze the phosphazene.

Salt Formation: Cool to 0 °C. Bubble anhydrous HCl gas or add 4M HCl in Dioxane until pH

< 2.

Isolation: The 2-Fluorooxan-3-amine Hydrochloride will precipitate.

Filter the solid under Nitrogen (hygroscopic). Wash with cold diethyl ether to remove

triphenylphosphine oxide.

Drying: Vacuum dry at 25 °C.

Analytical Specifications & Quality Control
Key Intermediate Data

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1485175/docs?utm_src=pdf-body#application-note-scalable-manufacturing-routes-for-2-fluorooxan-3-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1485175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Formula MW ( g/mol )
Key Analytical
Marker

Bromohydrin C₅H₉BrO₂ 181.03

¹H NMR: δ 4.8-5.2

(anomeric H), 3.9

(CH-Br)

Azido-Lactol C₅H₉N₃O₂ 143.14
IR: 2105 cm⁻¹ (Azide);

No Alkene protons

Target (HCl) C₅H₁₁ClFNO 155.60

¹⁹F NMR: δ -140 to

-160 ppm (d, J_HF

~50Hz)

Stability Profile
Free Base: Unstable. Half-life < 1 hour in aqueous solution at pH 7. Rapid hydrolysis to 3-

aminotetrahydropyran-2-ol.

HCl Salt: Stable for >6 months at -20 °C under Argon. Hygroscopic.

Comparative Analysis of Fluorinating Agents
For the critical Step 3, selection of the fluorinating agent impacts scalability and safety.

Reagent Pros Cons Recommendation

DAST
High yield, liquid

handling

Explosive hazard

>90°C; shock

sensitive residue

Standard for <1kg

Deoxo-Fluor
More thermally stable

than DAST

More expensive;

viscous
Preferred for >1kg

XtalFluor-E
Crystalline solid, safer

handling

Requires HF-amine

promoter; slower

kinetics

Green Alternative

Process Safety Logic (Graphviz)
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Waste Management

Start: Step 3 (Fluorination)

Is Reactor Temp < -70°C?

Add DAST slowly

Yes

STOP: Risk of Runaway/Elimination

No

Inverse Quench into NaHCO3

Complete

Aqueous Waste contains Fluoride & Azide traces
Treat with CaO + Bleach
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Caption: Safety logic flow for the critical DAST fluorination step to prevent thermal runaway and

elimination side-reactions.
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Comparative Route (3-Fluoro-4-Amine Isomer)

Disclaimer: This protocol involves the handling of organic azides and fluorinating agents, which

pose significant explosion and toxicity hazards. All procedures should be conducted in a fume

hood behind a blast shield by trained personnel. The final product is a potent alkylating agent

analog and should be handled with extreme caution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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